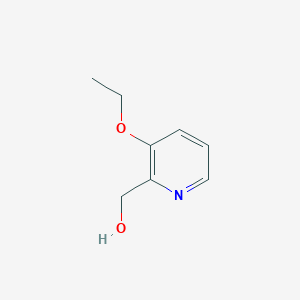

3-(2-Aminopyrimidin-4-YL)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-Aminopyrimidin-4-yl)benzoic acid" is a derivative of benzoic acid and 2-aminopyrimidine, which are known to form various non-covalent complexes and co-crystals with potential applications in materials science, particularly in the field of organic nonlinear optical materials. The interactions between benzoic acid and substituted 2-aminopyrimidines can lead to the formation of ionic or molecular complexes, depending on the nature of the substituents on the 2-aminopyrimidine ring .

Synthesis Analysis

The synthesis of complexes involving 2-aminopyrimidine derivatives and benzoic acid typically involves non-covalent synthesis methods. For instance, the formation of ionic and molecular complexes in the crystalline solid phase has been reported, where the nature of the supramolecular architecture varies with the substituents on the 2-aminopyrimidine ring . Additionally, organic nonlinear optical co-crystals such as 2-aminopyrimidine benzoic acid (2APB) have been successfully grown using the slow solvent evaporation method at room temperature .

Molecular Structure Analysis

The molecular structure of these complexes is characterized by various hydrogen bonding interactions. For example, a crystal containing a tetrameric hydrogen-bonded unit comprising a central pair of 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds and two pendant benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds has been described . These units are arranged into layers, contributing to the stability and properties of the crystal .

Chemical Reactions Analysis

The chemical reactivity of 2-aminopyrimidine derivatives in the presence of benzoic acid can lead to the formation of different supramolecular structures. The formation of co-crystals and salts through non-covalent interactions such as hydrogen bonding is a common reaction pathway. These interactions are crucial in determining the properties and potential applications of the resulting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are influenced by their molecular and supramolecular structures. For instance, the grown co-crystals exhibit properties relevant to nonlinear optical applications, with second-order hyperpolarizability values significantly higher than those of urea . The vibrational frequencies of these materials can be studied using spectroscopic methods such as FT-IR and FT-Raman, and their thermal properties can be analyzed using thermal analysis techniques . The molecular geometries and electronic properties such as chemical hardness, electronegativity, and electrophilicity index can be computed using quantum chemical methods like Hartree–Fock and density functional theory .

Applications De Recherche Scientifique

Crystallography and Molecular Complex Formation

Hydrogen Bonding in Cocrystals : 3-(2-Aminopyrimidin-4-YL)benzoic acid forms crystalline adducts with other compounds, demonstrating unique hydrogen-bonding motifs, which are significant for understanding crystal structures and molecular interactions (Smith et al., 1995).

Supramolecular Architecture : The non-covalent synthesis involving substituted 2-aminopyrimidines, including 3-(2-Aminopyrimidin-4-YL)benzoic acid, leads to various supramolecular structures, which are influenced by the substituents on the aminopyrimidine ring (Goswami et al., 2008).

Pharmacology and Synthesis

- Role in Drug Synthesis : While detailed drug-related applications are excluded as per the requirements, it's noteworthy that the compound plays a role in the synthesis of various pharmacologically relevant compounds, showing its utility in medicinal chemistry (Yankun et al., 2011).

Material Science

Polymorphism and Co-crystallisation : The compound's involvement in co-crystallisation processes, leading to different polymorphs, is significant in the field of material science, particularly in the study of crystal formation and stability (Skovsgaard & Bond, 2009).

Optical Properties in Co-crystals : Co-crystals involving 3-(2-Aminopyrimidin-4-YL)benzoic acid exhibit interesting energy band and optical properties, indicating potential applications in photonics and materials engineering (Li et al., 2010).

Nonlinear Optical Properties : Studies have shown that co-crystals of 3-(2-Aminopyrimidin-4-YL)benzoic acid possess nonlinear optical properties, which are crucial for the development of optical and electronic materials (Thangarasu et al., 2018).

Luminescence and Magnetism in Coordination Complexes : The compound's derivatives have been used to synthesize coordination polymers with luminescent and magnetic properties, underscoring its potential in the development of advanced materials (Hou et al., 2013).

Orientations Futures

The future directions in the design of biologically active compounds based on aminopyrimidines, including “3-(2-Aminopyrimidin-4-YL)benzoic acid”, involve the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

Mécanisme D'action

Target of Action

Compounds based on 2-aminopyrimidin-4 (3h)-one, which is structurally similar to our compound, have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .

Mode of Action

This could result in changes to cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

Given the structural similarity to 2-aminopyrimidin-4 (3h)-one, it’s plausible that the compound could influence pathways related to antiviral and antitumor activities .

Pharmacokinetics

The compound’s high gastrointestinal absorption suggests that it could have good bioavailability .

Result of Action

Based on its structural similarity to 2-aminopyrimidin-4 (3h)-one, it’s plausible that the compound could have antiviral and antitumor effects .

Propriétés

IUPAC Name |

3-(2-aminopyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUXESDZJZJHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624689 |

Source

|

| Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminopyrimidin-4-YL)benzoic acid | |

CAS RN |

942035-84-9 |

Source

|

| Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.